molecular formula C8H4BrFO3 B13435942 7-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one

7-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one

Cat. No.: B13435942
M. Wt: 247.02 g/mol
InChI Key: BQLBVRBSHJOSRM-UHFFFAOYSA-N
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Description

7-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one is a heterocyclic compound that belongs to the class of benzo[d][1,3]dioxin-4-ones This compound is characterized by the presence of bromine and fluorine atoms attached to the benzodioxinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one typically involves the reaction of salicylic acid derivatives with acetylenic esters. One common method includes the use of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO₃) in acetonitrile as the reaction medium . The reaction proceeds through an addition followed by intramolecular cyclization to form the desired benzo[d][1,3]dioxin-4-one scaffold.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Copper(I) Iodide (CuI): Used as a catalyst in the synthesis of the compound.

    Sodium Bicarbonate (NaHCO₃): Acts as a base in the reaction medium.

    Acetonitrile: Commonly used as the solvent for the reaction.

Major Products Formed

The major products formed from these reactions include various substituted benzo[d][1,3]dioxin-4-one derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

7-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. For instance, as a topoisomerase I inhibitor, it interferes with the enzyme’s ability to relax supercoiled DNA, thereby inhibiting DNA replication and transcription. This mechanism is crucial for its antiplasmodial and cytotoxic activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for developing novel biologically active molecules and synthetic intermediates.

Properties

Molecular Formula

C8H4BrFO3

Molecular Weight

247.02 g/mol

IUPAC Name

7-bromo-8-fluoro-1,3-benzodioxin-4-one

InChI

InChI=1S/C8H4BrFO3/c9-5-2-1-4-7(6(5)10)12-3-13-8(4)11/h1-2H,3H2

InChI Key

BQLBVRBSHJOSRM-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(C=CC(=C2F)Br)C(=O)O1

Origin of Product

United States

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